3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester
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Overview
Description
3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propionic acid ethyl ester group at the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-methyl-3-pyridinecarboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form 2-methyl-3-pyridinecarboxylic acid ethyl ester.
Alkylation: The ethyl ester is then subjected to alkylation with a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to introduce the propionic acid group.
Industrial Production Methods
In industrial settings, the synthesis of 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: 3-(2-Methyl-pyridin-3-yl)-propionic acid.
Reduction: 3-(2-Methyl-pyridin-3-yl)-propanol.
Substitution: Various alkylated pyridine derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new compounds.
Biology
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals and specialty chemicals. Its role as an intermediate makes it crucial in the production of various end products.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-pyridinecarboxylic acid: Lacks the propionic acid ethyl ester group.
3-(2-Methyl-pyridin-3-yl)-propionic acid: The free acid form of the compound.
3-(2-Methyl-pyridin-3-yl)-propanol: The reduced form with an alcohol group instead of the ester.
Uniqueness
3-(2-Methyl-pyridin-3-yl)-propionic acid ethyl ester is unique due to its combination of a pyridine ring with a propionic acid ethyl ester group. This structural feature imparts specific reactivity and binding properties that are not present in its analogs. The ester group enhances its solubility and facilitates its use in various synthetic and biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-(2-methylpyridin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-6-10-5-4-8-12-9(10)2/h4-5,8H,3,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJYMCYOTKOAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=CC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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